4-Benzyloxyphenylacetyl Chloride

Description

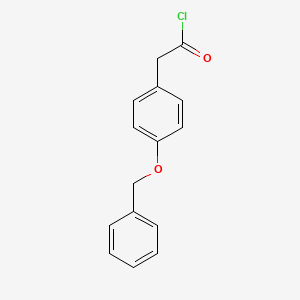

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylmethoxyphenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO2/c16-15(17)10-12-6-8-14(9-7-12)18-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAGJMNAVUCWGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463466 | |

| Record name | 4-Benzyloxyphenylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39188-62-0 | |

| Record name | 4-Benzyloxyphenylacetyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyloxyphenylacetyl Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Molecular Profile and Physicochemical Properties

An In-Depth Technical Guide to 4-Benzyloxyphenylacetyl Chloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide field-proven insights into its synthesis, characterization, handling, and application, emphasizing the causal relationships that govern its chemical behavior.

This compound is a bifunctional organic molecule, categorized as an acyl chloride. Its structure incorporates a reactive acetyl chloride moiety, a stable benzyl ether protecting group, and a central phenyl ring. This combination makes it a valuable intermediate in multi-step organic syntheses, particularly where the selective introduction of a benzyloxyphenylacetyl group is required.

The benzyl ether group provides stability under a range of conditions but can be cleaved using methods such as catalytic hydrogenation, allowing for the deprotection of the phenolic hydroxyl group at a later synthetic stage. The acyl chloride is a highly reactive electrophile, readily participating in nucleophilic acyl substitution reactions.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| CAS Number | 39188-62-0 | [1][2] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [1][2] |

| Molecular Weight | 260.72 g/mol | [1] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 74°C | [1] |

| Boiling Point | 387.6 ± 30.0 °C (Predicted) | [1] |

| Density | 1.210 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol, toluene, and other anhydrous organic solvents. Reacts with water. | [1] |

| InChI Key | GZAGJMNAVUCWGM-UHFFFAOYSA-N | |

| Synonyms | [4-(benzyloxy)phenyl]acetyl chloride, 2-[4-(Phenylmethoxy)phenyl]acetylchloride | [1] |

Synthesis and Mechanistic Insight

This compound is most reliably prepared by the chlorination of its corresponding carboxylic acid, (4-Benzyloxy)phenylacetic acid. The choice of chlorinating agent is critical, with thionyl chloride (SOCl₂) being a common and effective reagent due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.

Mechanism of Chlorination with Thionyl Chloride

Understanding the reaction mechanism is key to optimizing conditions and troubleshooting the synthesis. The conversion involves a nucleophilic acyl substitution where the carboxylic acid's hydroxyl group is transformed into a superior leaving group.

-

Activation of Thionyl Chloride: In many protocols, a catalytic amount of N,N-dimethylformamide (DMF) is used. DMF reacts with thionyl chloride to form the electrophilic Vilsmeier reagent, which is the active catalytic species.[3]

-

Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid attacks the sulfur atom of thionyl chloride (or the Vilsmeier reagent), initiating the substitution.[4]

-

Formation of Chlorosulfite Intermediate: A proton transfer and loss of a chloride ion leads to the formation of a highly reactive acyl chlorosulfite intermediate. This key step converts the hydroxyl group, a poor leaving group, into a much better one.[4]

-

Intramolecular Substitution: The previously displaced chloride ion now acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Product Formation: The reaction proceeds via a tetrahedral intermediate which then collapses, eliminating sulfur dioxide and a chloride ion to form the final acyl chloride product. The liberated SO₂ and HCl are gases, which drive the reaction to completion according to Le Châtelier's principle.[5]

Representative Experimental Protocol

Disclaimer: This is a representative protocol based on established chemical principles for this reaction type. Researchers should conduct their own risk assessment and optimization.

Materials:

-

(4-Benzyloxy)phenylacetic acid

-

Thionyl chloride (SOCl₂), freshly distilled or high purity

-

Anhydrous dichloromethane (DCM) or toluene

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Glassware: Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle. All glassware must be oven-dried and assembled under an inert atmosphere (N₂ or Argon).

Procedure:

-

Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Equip the reflux condenser with a gas outlet connected to a scrubber (e.g., a beaker with NaOH solution) to neutralize the evolved HCl and SO₂ gases.

-

Reaction Mixture: To the round-bottom flask, add (4-Benzyloxy)phenylacetic acid (1.0 eq). Add anhydrous DCM or toluene to create a stirrable suspension (approx. 3-5 mL of solvent per gram of acid).

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension with stirring.

-

Reagent Addition: Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture via the dropping funnel at room temperature. An exothermic reaction and gas evolution will be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM, 110°C for toluene) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The progress can be monitored by taking a small, quenched aliquot and analyzing via IR spectroscopy for the disappearance of the broad O-H stretch of the carboxylic acid.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure (vacuum distillation). Caution: Thionyl chloride is corrosive and volatile. Use a cold trap.

-

The resulting crude this compound is often obtained as a solid or oil. For many applications, it can be used directly in the next step without further purification, assuming high conversion.[6]

-

If higher purity is required, purification can be attempted via high-vacuum distillation or recrystallization from a non-protic solvent like hexane, though thermal degradation is a risk.

-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Chemical Shift / Range | Rationale / Notes |

| ¹H NMR | -CH₂- (benzyl) | ~5.1 ppm (s) | Methylene protons adjacent to the ether oxygen. Singlet (s). |

| -CH₂- (acetyl) | ~4.1 ppm (s) | Methylene protons alpha to the acyl chloride carbonyl are strongly deshielded. Singlet (s). | |

| Ar-H (benzyloxy) | ~7.3-7.5 ppm (m) | Aromatic protons of the benzyl group. Multiplet (m). | |

| Ar-H (phenyl) | ~6.9 ppm (d), ~7.2 ppm (d) | Two sets of doublets (d) for the para-substituted phenyl ring, showing AA'BB' splitting. | |

| ¹³C NMR | C=O (acyl chloride) | ~170-174 ppm | The carbonyl carbon of an acyl chloride is characteristically downfield. |

| Ar-C (quaternary) | ~158 ppm (C-O), ~136 ppm (C-benzyl), ~127 ppm (C-acetyl) | Quaternary carbons of the aromatic rings. | |

| Ar-CH | ~115-131 ppm | Aromatic carbons with attached protons. | |

| -CH₂-O- | ~70 ppm | Benzylic ether carbon. | |

| -CH₂-COCl | ~52 ppm | Methylene carbon alpha to the carbonyl. | |

| IR | C=O Stretch | ~1800 cm⁻¹ (strong, sharp) | This is the most characteristic peak for an acyl chloride, appearing at a significantly higher wavenumber than other carbonyls.[8][9] |

| C-O-C Stretch | ~1250 cm⁻¹ (strong) | Asymmetric stretch of the aryl ether. | |

| C-Cl Stretch | ~600-800 cm⁻¹ | Can be difficult to assign definitively. | |

| Mass Spec | [M]⁺ | m/z 260/262 | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom.[10] |

| [M-Cl]⁺ | m/z 225 | Loss of the chlorine radical to form a stable acylium ion. This is often a prominent peak.[3] | |

| [C₇H₇]⁺ | m/z 91 | Tropylium ion, a very stable fragment resulting from the cleavage of the benzyl group. This is expected to be the base peak. |

Reactivity, Handling, and Safety

As an acyl chloride, this compound is a highly reactive and corrosive compound that requires careful handling.

-

Reactivity: The primary mode of reactivity is nucleophilic acyl substitution . It reacts readily, often violently, with nucleophiles.

-

Water/Moisture: Hydrolyzes rapidly to the parent carboxylic acid, releasing corrosive HCl gas. All reactions must be conducted under strictly anhydrous conditions.

-

Alcohols: Reacts to form esters.

-

Amines: Reacts with primary and secondary amines to form amides. This is one of its most common applications in medicinal chemistry.[6]

-

-

Safety and Handling:

-

GHS Hazard Statements: H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage).

-

Signal Word: Danger.

-

Personal Protective Equipment (PPE): Must be handled in a fume hood wearing chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under an inert atmosphere, away from moisture and incompatible materials (e.g., bases, alcohols, amines).

-

Applications in Research and Drug Development

This compound serves as a key building block for introducing the benzyloxyphenylacetyl moiety into larger molecules. Its primary utility lies in the synthesis of complex amides and esters that are often intermediates in the development of new pharmaceutical agents.[11]

The reaction with an amine, for instance, proceeds via a nucleophilic addition-elimination mechanism. A non-nucleophilic base like triethylamine is typically added to scavenge the HCl byproduct, preventing it from protonating the reactant amine and shutting down the reaction.[12] While specific blockbuster drugs directly citing this intermediate are not prominent in public literature, its structural motif is relevant in scaffolds designed to interact with various biological targets. It is a valuable tool for medicinal chemists in generating libraries of compounds for screening and lead optimization.

References

- 1. This compound|39188-62-0|lookchem [lookchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 7. Phenylacetyl chloride(103-80-0) 1H NMR spectrum [chemicalbook.com]

- 8. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 9. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 11. 39188-62-0|4-(Benzyloxy)phenylacetyl Chloride|BLD Pharm [bldpharm.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Benzyloxyphenylacetyl Chloride (CAS: 39188-62-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyphenylacetyl chloride, with the CAS number 39188-62-0, is a reactive acyl chloride derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyloxy protecting group on a phenylacetyl chloride scaffold, makes it a strategic building block in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. The benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be removed under specific conditions, while the acyl chloride moiety offers a highly reactive site for nucleophilic acyl substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature and should be handled in an inert atmosphere due to its reactivity with moisture.[1] It is soluble in organic solvents like methanol and toluene.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39188-62-0 | [2][3] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [2][3] |

| Molecular Weight | 260.72 g/mol | [2][3] |

| Melting Point | 74-78 °C | [4][5] |

| Boiling Point | 387.6 °C at 760 mmHg (Predicted) | [2][6] |

| Density | 1.21 g/cm³ (Predicted) | [2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in Methanol, Toluene | [2] |

| InChI Key | GZAGJMNAVUCWGM-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process from 4-hydroxyphenylacetic acid. The first step involves the protection of the phenolic hydroxyl group as a benzyl ether, followed by the conversion of the carboxylic acid to the acyl chloride.

Step 1: Synthesis of 4-Benzyloxyphenylacetic Acid

This step involves the Williamson ether synthesis, where the sodium salt of 4-hydroxyphenylacetic acid is reacted with benzyl chloride.

Experimental Protocol:

-

Materials: 4-hydroxyphenylacetic acid, sodium hydroxide, benzyl chloride, ethanol, water, diethyl ether, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxyphenylacetic acid (1 equivalent) in ethanol.

-

Add an aqueous solution of sodium hydroxide (2 equivalents) and stir until the acid is fully dissolved, forming the sodium salt.

-

To this solution, add benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether to remove any unreacted benzyl chloride.

-

Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2, which will precipitate the 4-benzyloxyphenylacetic acid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the product.

-

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the acyl chloride can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.[7]

Experimental Protocol:

-

Materials: 4-benzyloxyphenylacetic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM), a catalytic amount of N,N-dimethylformamide (DMF).

-

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ gases), add 4-benzyloxyphenylacetic acid (1 equivalent).

-

Add anhydrous dichloromethane to dissolve the acid under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

-

Slowly add thionyl chloride (1.5 - 2 equivalents) to the stirred solution at room temperature using a dropping funnel. An exothermic reaction and gas evolution will be observed.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 40-50°C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Monitor the reaction completion by taking a small aliquot, quenching it with methanol, and analyzing the formation of the methyl ester by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

-

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~7.5-7.3 (m, 5H, Ar-H of benzyl), δ ~7.3-7.1 (d, 2H, Ar-H ortho to CH₂COCl), δ ~7.0-6.8 (d, 2H, Ar-H ortho to OCH₂), δ ~5.1 (s, 2H, OCH₂), δ ~3.8 (s, 2H, CH₂COCl) |

| ¹³C NMR | δ ~172 (C=O), δ ~158 (C-O), δ ~136 (Ar-C), δ ~130 (Ar-CH), δ ~128 (Ar-CH), δ ~127 (Ar-CH), δ ~115 (Ar-CH), δ ~70 (OCH₂), δ ~45 (CH₂COCl) |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1800 (C=O stretch, characteristic for acyl chloride), ~1610, 1510 (Ar C=C stretch), ~1250 (Ar-O-C stretch) |

| Mass Spec (EI) | m/z 260/262 (M⁺, chlorine isotope pattern), 225 (M⁺ - Cl), 91 (tropylium ion, base peak) |

Applications in Drug Development

This compound is a valuable intermediate for introducing the 4-benzyloxyphenylacetyl moiety into a target molecule. This is particularly relevant in the synthesis of bioactive compounds and drug candidates.

Role as a Synthetic Building Block

The primary application of this compound is in acylation reactions, where it reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is central to building more complex molecular architectures.

A key area of application is in the synthesis of inhibitors for epigenetic targets. For instance, the "benzyloxy" motif is present in a series of potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), a target of interest in oncology.[2] While the exact this compound may not be explicitly mentioned in all published syntheses, it represents a logical precursor for creating analogues with this specific side chain.

Use in Protecting Group Strategies

The benzyl group serves as a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions but can be selectively removed by catalytic hydrogenation. This allows for further chemical transformations on other parts of the molecule before deprotecting the phenol for subsequent reactions or to reveal the final active compound.

Safety Information

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Danger | H314: Causes severe skin burns and eye damage. |

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its bifunctional nature, combining a reactive acyl chloride with a protected hydroxyl group, allows for its strategic incorporation into multi-step synthetic routes. A thorough understanding of its properties, synthesis, and reactivity is essential for medicinal and process chemists aiming to leverage this versatile building block in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Chlorobenzyl chloride(104-83-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 4-Benzyloxyphenylacetyl Chloride: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxyphenylacetyl chloride is a valuable bifunctional reagent in organic synthesis, serving as a key intermediate in the preparation of a variety of biologically active molecules. Its structure combines the reactivity of an acyl chloride with the versatile benzyloxy protecting group, making it a strategic component in the synthesis of complex molecular architectures, including potential therapeutics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug development.

Molecular Structure and Identification

This compound possesses a well-defined molecular architecture, featuring a phenylacetyl chloride moiety substituted at the para position with a benzyloxy group.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| Chemical Formula | C₁₅H₁₃ClO₂ |

| Molecular Weight | 260.72 g/mol |

| CAS Number | 39188-62-0 |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(=O)Cl |

| InChI Key | GZAGJMNAVUCWGM-UHFFFAOYSA-N |

| Synonyms | 2-(4-(Benzyloxy)phenyl)acetyl chloride, [4-(Phenylmethoxy)phenyl]acetyl chloride |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 74 °C | [1] |

| Boiling Point | 387.6 °C at 760 mmHg (predicted) | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene. | |

| Stability | Sensitive to moisture and should be stored under an inert atmosphere.[2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in public spectral databases. However, based on its structure and data from analogous compounds, the expected spectral characteristics are as follows:

-

¹H NMR: Expected signals would include aromatic protons from both the phenyl and benzyloxy rings, a singlet for the benzylic methylene protons (around 5.0 ppm), and a singlet for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: Characteristic signals would be observed for the carbonyl carbon (around 170 ppm), the aromatic carbons, the benzylic methylene carbon, and the methylene carbon of the acetyl group.

-

FT-IR: A strong absorption band characteristic of the acyl chloride carbonyl group is expected in the region of 1780-1815 cm⁻¹. Other significant bands would correspond to C-O and C-H stretching vibrations of the aromatic and aliphatic parts of the molecule.

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 4-benzyloxyphenylacetic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the conversion of carboxylic acids to acyl chlorides.[3]

Materials:

-

4-Benzyloxyphenylacetic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

-

Round-bottom flask, reflux condenser, magnetic stirrer, and an inert gas (e.g., nitrogen or argon) supply.

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend 4-benzyloxyphenylacetic acid in anhydrous DCM.

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride to the stirred suspension at room temperature. Alternatively, if using oxalyl chloride, add a catalytic amount of DMF followed by the dropwise addition of oxalyl chloride.

-

The reaction mixture is then gently refluxed for 2-4 hours, or until the evolution of gaseous byproducts (HCl and SO₂) ceases and the reaction mixture becomes a clear solution.

-

After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

-

The crude this compound is obtained as a solid and can be used directly in the next step or purified further.

Caption: General workflow for the synthesis of this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the pure crystalline this compound.

Experimental Protocol: Recrystallization

-

Dissolve the crude solid in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexanes).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Reactivity and Chemical Reactions

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction via an addition-elimination mechanism.[4]

Caption: Common reactions of this compound with nucleophiles.

This reactivity makes it an excellent acylating agent for introducing the 4-benzyloxyphenylacetyl moiety into various molecules. Common reactions include:

-

Hydrolysis: Reacts with water to form 4-benzyloxyphenylacetic acid.

-

Esterification: Reacts with alcohols to form the corresponding esters.

-

Amidation: Reacts with primary and secondary amines to form amides.

Applications in Drug Development

The primary application of this compound in drug development is as a versatile building block for the synthesis of complex molecules with potential therapeutic activities. The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected at a later stage of the synthesis if required.

Synthesis of Enzyme Inhibitors

This compound is utilized in the synthesis of various enzyme inhibitors.[5] For instance, it can be used to acylate amine-containing scaffolds to produce molecules that target specific enzyme active sites. The benzyloxyphenyl group can provide crucial hydrophobic and aromatic interactions within the binding pocket of an enzyme.

A notable application is in the development of kinase inhibitors.[6][7] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer. The 4-benzyloxyphenylacetyl moiety can be incorporated into scaffolds that target the ATP-binding site of kinases.

Caption: Logical workflow of this compound in drug discovery.

Role in Cancer Research

Derivatives of benzyloxy-substituted compounds have shown promise in cancer research.[8][9][10][11] The benzyloxyphenyl motif is found in compounds designed to inhibit various cancer-related targets. For example, derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines.[12] The use of this compound allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR) and optimize their anti-cancer properties.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility in the construction of complex molecules, particularly in the field of medicinal chemistry, is well-established. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in the design and synthesis of novel therapeutic agents. The ability to introduce the 4-benzyloxyphenylacetyl group provides a powerful tool for modulating the biological activity of a wide range of molecular scaffolds.

References

- 1. spectrabase.com [spectrabase.com]

- 2. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Spectral Data of 4-Benzyloxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a summary of available spectral data for 4-Benzyloxyphenylacetyl Chloride (CAS No: 39188-62-0). Due to a lack of publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, this guide presents predicted Mass Spectrometry (MS) data alongside generalized experimental protocols for acquiring NMR, IR, and MS data for this class of compound. This information is intended to serve as a reference for researchers working with or synthesizing this compound.

Chemical Structure and Properties

-

IUPAC Name: 2-(4-(benzyloxy)phenyl)acetyl chloride

-

Molecular Formula: C₁₅H₁₃ClO₂

-

Molecular Weight: 260.72 g/mol

-

Appearance: White to off-white or light yellow to light orange powder or crystal.

-

Melting Point: 74°C[1]

Spectral Data (Predicted and Expected)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. Predicted collision cross-section values for various adducts of this compound are available.[2]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 261.06768 |

| [M+Na]⁺ | 283.04962 |

| [M-H]⁻ | 259.05312 |

| [M+NH₄]⁺ | 278.09422 |

| [M+K]⁺ | 299.02356 |

| [M]⁺ | 260.05985 |

Table 1: Predicted m/z values for various adducts of this compound.[2]

¹H NMR:

-

Aromatic Protons (Benzylic Phenyl Group): ~7.2-7.5 ppm (multiplet, 5H)

-

Aromatic Protons (Phenoxyphenyl Group): ~6.9-7.2 ppm (two doublets, 4H)

-

Methylene Protons (-O-CH₂-Ph): ~5.1 ppm (singlet, 2H)

-

Methylene Protons (-CH₂-COCl): ~4.0 ppm (singlet, 2H)

¹³C NMR:

-

Carbonyl Carbon (-COCl): ~170-174 ppm

-

Aromatic Carbons: ~115-160 ppm

-

Methylene Carbon (-O-CH₂-Ph): ~70 ppm

-

Methylene Carbon (-CH₂-COCl): ~50 ppm

-

C=O Stretch (Acid Chloride): A strong absorption band is expected in the region of 1785-1815 cm⁻¹. This is a key diagnostic peak for the acyl chloride functional group.

-

C-O-C Stretch (Ether): Absorption bands are expected in the 1250-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks will be present in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals will appear in the 2850-3000 cm⁻¹ region.

Experimental Protocols

The following are generalized protocols for obtaining spectral data for a solid organic compound like this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A common method for solid samples is the Attenuated Total Reflectance (ATR) technique.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Sample Introduction:

-

The sample can be introduced via a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectral characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectral characterization of an organic compound.

References

An In-depth Technical Guide on the Solubility of 4-Benzyloxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 4-Benzyloxyphenylacetyl Chloride (CAS No: 39188-62-0). Due to the compound's reactive nature as an acyl chloride, this document emphasizes qualitative solubility in common organic solvents and outlines a detailed experimental protocol for safely determining its solubility.

Core Concepts: Understanding Acyl Chloride Solubility

Acyl chlorides are a class of reactive organic compounds characterized by the -COCl functional group. Their solubility is governed by their polarity and, critically, their reactivity with protic solvents like water and alcohols. Generally, acyl chlorides are soluble in a range of aprotic organic solvents.[1][2] However, they react vigorously with water, leading to hydrolysis and the formation of the corresponding carboxylic acid and hydrochloric acid.[3][4] This reactivity precludes the determination of solubility in aqueous solutions in a conventional sense.

Solubility Profile of this compound

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative information indicates its solubility in specific organic solvents.

| Solvent | Solubility | Notes |

| Methanol | Soluble[5][6] | Reacts with methanol over time to form the corresponding methyl ester. The initial dissolution is possible, but the solution is not stable. |

| Toluene | Soluble[5][6] | A suitable aprotic solvent for handling and reactions. |

| Water | Reactive[3] | Reacts, often violently, to hydrolyze into 4-benzyloxyphenylacetic acid and hydrochloric acid. It cannot be considered soluble. |

| Other Aprotic Solvents | Likely Soluble | Based on the general behavior of acyl chlorides, solubility can be expected in solvents such as diethyl ether, chloroform, and dichloromethane.[1] Experimental verification is required. |

Experimental Protocol: Qualitative Solubility Assessment of a Reactive Acyl Chloride

Given the reactivity of this compound, a carefully designed experimental protocol is necessary to determine its solubility in various organic solvents. This procedure prioritizes safety and the exclusion of atmospheric moisture.

Objective: To qualitatively assess the solubility of this compound in a range of anhydrous aprotic organic solvents.

Materials:

-

This compound

-

Anhydrous solvents (e.g., Toluene, Diethyl Ether, Dichloromethane, Tetrahydrofuran)

-

Dry glass vials with screw caps or septa

-

Inert gas source (e.g., Nitrogen or Argon) with a manifold

-

Dry syringes and needles

-

Magnetic stirrer and stir bars (optional)

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves

Methodology:

-

Preparation of Vials: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator over a drying agent (e.g., silica gel or phosphorus pentoxide).

-

Inert Atmosphere: Purge the dry vials with an inert gas (Nitrogen or Argon) for several minutes to displace any air and moisture.

-

Sample Addition: Under a continuous flow of inert gas, add a pre-weighed small amount (e.g., 10 mg) of this compound to each vial.

-

Solvent Addition: Using a dry syringe, add a specific volume (e.g., 1 mL) of the anhydrous solvent to the vial. Seal the vial immediately.

-

Observation:

-

Observe if the solid dissolves completely at room temperature.

-

If not fully dissolved, gently agitate the vial or use a magnetic stirrer.

-

Record observations, noting if the compound is fully soluble, partially soluble, or insoluble.

-

-

Documentation: Meticulously document the solvent used, the amount of solute and solvent, and the observed solubility at room temperature for each tested solvent.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the qualitative solubility assessment of a reactive compound like this compound.

Caption: A logical workflow for determining the qualitative solubility of a reactive chemical compound.

Safety and Handling Considerations

This compound is a reactive and corrosive compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.[7] Contact with moisture should be strictly avoided to prevent the release of corrosive hydrochloric acid fumes.[8][9][10] Always wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

This guide serves as a foundational resource for researchers and professionals working with this compound. While quantitative solubility data remains to be fully elucidated, the provided information on its qualitative behavior and the detailed experimental protocol will aid in its safe handling and effective use in research and development.

References

- 1. This compound CAS#: 39188-62-0 [m.chemicalbook.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. pharmadekho.com [pharmadekho.com]

- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 9. reddit.com [reddit.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Chemical Stability and Storage of 4-Benzyloxyphenylacetyl Chloride

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties of reagents is paramount for ensuring experimental success, safety, and material integrity. This guide provides detailed technical information on the chemical stability and storage of 4-Benzyloxyphenylacetyl Chloride, a key intermediate in various synthetic pathways.

Chemical Properties and Stability

This compound is a reactive acyl chloride that presents as a white to light yellow crystalline powder.[1][2] Its stability is primarily influenced by its sensitivity to moisture and its incompatibility with a range of common laboratory reagents.

Key Stability Concerns:

-

Moisture and Air Sensitivity: The compound is highly sensitive to moisture and air.[3][4] The acetyl chloride functional group readily undergoes hydrolysis in the presence of water. This reaction is vigorous and can be violent, producing 4-benzyloxyphenylacetic acid and hydrogen chloride gas.[3][4][5] Due to this reactivity, it is classified as a water-reactive substance.[4]

-

Thermal Stability: While stable under recommended storage conditions, exposure to high temperatures should be avoided as it can lead to decomposition, releasing irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6][7]

-

Light Sensitivity: Some sources indicate that the compound may be sensitive to light, which could potentially promote degradation.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Appearance | White to off-white to light yellow to light orange powder to crystal | [1] |

| CAS Number | 39188-62-0 | [1] |

| Molecular Formula | C15H13ClO2 | [8] |

| Molecular Weight | 260.72 g/mol | [9] |

| Melting Point | 74°C | [2][10] |

| Boiling Point | 387.6°C at 760 mmHg (Predicted) | [2][10] |

| Solubility | Soluble in Methanol, Toluene | [2][10] |

Storage and Handling Recommendations

Proper storage and handling are critical to maintain the quality and reactivity of this compound and to ensure laboratory safety.

| Condition | Recommendation | Rationale | References |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent contact with atmospheric moisture and oxygen, which can lead to hydrolysis and degradation. | [1] |

| Temperature | Store in a cool, dry, and well-ventilated place. Room temperature is generally acceptable, though refrigeration may also be recommended. | To minimize the rate of potential degradation reactions. | [1][3][4] |

| Container | Keep container tightly closed. | To prevent ingress of moisture and air. | [3][4][11] |

| Incompatible Materials | Store away from water, strong oxidizing agents, strong acids, strong bases, alcohols, and amines. | To prevent vigorous or violent reactions that can lead to decomposition and the release of hazardous substances. | [3][5][7] |

| Light Exposure | Protect from light. | To prevent potential light-induced degradation. |

Experimental Protocols: Stability Assessment

Objective: To determine the rate of hydrolysis of this compound under controlled conditions.

Methodology:

-

Sample Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in a dry, aprotic solvent (e.g., anhydrous acetonitrile or dichloromethane).

-

Reaction Setup: In a reaction vessel maintained at a constant temperature, place a known volume of a solvent system with a defined water content (e.g., acetonitrile/water mixtures).

-

Initiation of Reaction: Inject a small, known volume of the this compound stock solution into the reaction vessel with vigorous stirring to initiate the hydrolysis reaction.

-

Monitoring the Reaction: At timed intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately (e.g., by adding a large excess of a dry, aprotic solvent).

-

Analysis: Analyze the quenched aliquots using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) to quantify the decrease in the concentration of this compound and the increase in the concentration of the hydrolysis product, 4-benzyloxyphenylacetic acid.

-

Data Analysis: Plot the concentration of this compound versus time to determine the reaction kinetics and the rate of hydrolysis.

Mandatory Visualizations

The following diagrams illustrate the key degradation pathway and a recommended workflow for handling and storage.

Caption: Primary degradation pathway of this compound via hydrolysis.

Caption: Recommended workflow for the safe storage and handling of this compound.

References

- 1. 4-(Benzyloxy)phenylacetyl Chloride | 39188-62-0 [sigmaaldrich.com]

- 2. This compound CAS#: 39188-62-0 [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. PubChemLite - this compound (C15H13ClO2) [pubchemlite.lcsb.uni.lu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound|39188-62-0|lookchem [lookchem.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to 2-[4-(phenylmethoxy)phenyl]acetyl chloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-[4-(phenylmethoxy)phenyl]acetyl chloride, also known by its synonyms 4-(Benzyloxy)phenylacetyl chloride and 4-(Phenylmethoxy)phenylacetyl chloride, is a reactive acyl chloride that serves as a crucial building block in organic synthesis. Its structural features, particularly the presence of a reactive acyl chloride group and a benzyloxy-protected phenol, make it a valuable intermediate in the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and highlights its application in the development of therapeutic agents, with a focus on its role in the synthesis of agonists for the free fatty acid receptor 4 (FFA4/GPR120).

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of 2-[4-(phenylmethoxy)phenyl]acetyl chloride is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 4-(Benzyloxy)phenylacetyl chloride, [4-(benzyloxy)phenyl]acetyl chloride, 4-Phenylmethoxyphenylacetylchloride | [1][2] |

| CAS Number | 39188-62-0 | [1] |

| Molecular Formula | C₁₅H₁₃ClO₂ | [1] |

| Molecular Weight | 260.72 g/mol | [1] |

| Appearance | White to off-white to light yellow to light orange powder to crystal | [1] |

| Melting Point | 74°C | [2] |

| Boiling Point | 387.6°C at 760 mmHg | [2] |

| Density | 1.21 g/cm³ | [2] |

Synthesis of 2-[4-(phenylmethoxy)phenyl]acetyl chloride

The most common method for the synthesis of 2-[4-(phenylmethoxy)phenyl]acetyl chloride is the reaction of its corresponding carboxylic acid, 4-(benzyloxy)phenylacetic acid, with a chlorinating agent such as oxalyl chloride or thionyl chloride.[3] The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a widely accepted and efficient method for this transformation.[4]

Experimental Protocol: Synthesis from 4-(benzyloxy)phenylacetic acid and Oxalyl Chloride

This protocol is based on established procedures for the synthesis of acyl chlorides from carboxylic acids.[3][4]

Materials:

-

4-(benzyloxy)phenylacetic acid

-

Oxalyl chloride (≥98%)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Rotary evaporator

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-(benzyloxy)phenylacetic acid (1.0 equivalent) in anhydrous dichloromethane or tetrahydrofuran under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (e.g., 1-2 drops).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. Gas evolution (CO and CO₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride.

-

The resulting crude 2-[4-(phenylmethoxy)phenyl]acetyl chloride, typically an oil or low-melting solid, can be used in the next step without further purification. If necessary, high-vacuum distillation or crystallization can be employed for purification.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood as it involves the use of toxic and corrosive oxalyl chloride and generates gaseous byproducts.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

The reaction is sensitive to moisture; therefore, anhydrous conditions should be maintained.

Applications in Drug Development: Synthesis of FFA4/GPR120 Agonists

2-[4-(phenylmethoxy)phenyl]acetyl chloride and its analogs are valuable intermediates in the synthesis of novel therapeutic agents. A notable example is the use of the structurally similar 2-(4-methoxyphenyl)acetyl chloride in the synthesis of GSK137647A, a selective agonist of the free fatty acid receptor 4 (FFA4), also known as GPR120.[1][5] FFA4 is a G-protein coupled receptor that has emerged as a promising therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.[6]

The synthesis of diarylsulfonamide agonists of FFA4, such as GSK137647A, typically involves the acylation of a sulfonamide intermediate with an appropriate phenylacetyl chloride derivative.[5] The general synthetic approach is outlined below.

Experimental Workflow: Synthesis of a Diarylfulfonamide FFA4 Agonist

Signaling Pathway of FFA4/GPR120

The activation of FFA4/GPR120 by an agonist like those synthesized using 2-[4-(phenylmethoxy)phenyl]acetyl chloride derivatives initiates a cascade of intracellular signaling events. This pathway is of significant interest in drug development for metabolic diseases. Upon agonist binding, FFA4 couples to Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which has beneficial effects on glucose homeostasis.[6]

Conclusion

2-[4-(phenylmethoxy)phenyl]acetyl chloride is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. Its ability to act as a precursor for the synthesis of biologically active molecules, such as agonists of the FFA4/GPR120 receptor, underscores its importance in drug discovery and development. The protocols and pathways detailed in this guide provide a foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors and to explore its potential in developing novel therapeutics. As with any reactive chemical, proper handling and safety precautions are paramount.

References

- 1. Identification of diarylsulfonamides as agonists of the free fatty acid receptor 4 (FFA4/GPR120) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

4-Benzyloxyphenylacetyl Chloride safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 4-Benzyloxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety information for this compound (CAS No: 39188-62-0), a chemical intermediate used in various research and development applications. The following sections detail the compound's properties, hazards, handling procedures, and emergency protocols, compiled from available safety data sheets and chemical databases.

Chemical Identification and Properties

This compound is an acyl chloride derivative. Its reactivity is primarily dictated by the acyl chloride group, which is susceptible to hydrolysis.

| Identifier | Value | Source |

| Chemical Name | 2-[4-(Phenylmethoxy)phenyl]acetylchloride | [1] |

| Synonyms | This compound, 4-Phenylmethoxyphenylacetylchloride | [1] |

| CAS Number | 39188-62-0 | [1][2][3] |

| Molecular Formula | C15H13ClO2 | [1][3] |

| Molecular Weight | 260.72 g/mol | [1] |

| InChI Key | GZAGJMNAVUCWGM-UHFFFAOYSA-N | [3] |

Physical and Chemical Data

The compound is a solid at room temperature with limited water solubility.[1][2] Its high boiling point and flash point indicate low volatility under standard conditions.

| Property | Value | Source |

| Physical Form | White to off-white to light yellow powder to crystal | |

| Melting Point | 74°C | [1][2][3] |

| Boiling Point | 387.6°C at 760 mmHg (Predicted/Calculated) | [1][2][3] |

| Density | 1.21 g/cm³ (Predicted) | [1][2][3] |

| Flash Point | 142.3°C (Calculated) | [1][3] |

| Solubility | Soluble in Methanol, Toluene; Reacts with water | [1][2][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily due to its corrosive nature. Contact with moisture or water will produce hydrogen chloride gas, which is toxic and corrosive.[4][5][6]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Corrosive to metals | GHS05 | Danger | H290: May be corrosive to metals | |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage | |

| Eye Damage/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage | |

| Specific target organ toxicity (single exposure) | GHS07 | Warning | H335: May cause respiratory irritation | [6] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound to prevent exposure and ensure chemical integrity.

General Handling:

-

Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][7]

-

Inert Atmosphere: Due to its sensitivity to moisture and air, it should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[4][7]

-

Avoidance: Do not allow the chemical to come into contact with water, skin, eyes, or clothing.[4] Do not breathe dust, mists, or vapors.[4][7]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[4]

Storage:

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]

-

Incompatibles: Segregate from incompatible materials such as water, strong oxidizing agents, strong bases, alcohols, amines, and metals.[4][5]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is required. The following diagram illustrates the essential PPE for handling this corrosive material.

References

Handling and storage precautions for acyl chlorides

An In-depth Technical Guide to the Safe Handling and Storage of Acyl Chlorides

Introduction to Acyl Chlorides

Acyl chlorides (or acid chlorides) are a class of organic compounds characterized by the functional group -C(=O)Cl.[1][2] Their general formula is R-COCl, where R represents an alkyl or aryl side chain. They are highly reactive derivatives of carboxylic acids, where the hydroxyl (-OH) group is substituted by a chlorine atom.[1][2][3] This substitution makes the carbonyl carbon highly electrophilic, rendering acyl chlorides more reactive than other carboxylic acid derivatives like anhydrides or esters.[1][3][4]

Lower molecular weight acyl chlorides are typically colorless, volatile liquids that fume in moist air, releasing a pungent, acrid odor due to their reaction with water.[3][5] Unlike their parent carboxylic acids, they cannot form hydrogen bonds, which results in significantly lower boiling and melting points.[1][2] For instance, acetic acid boils at 118 °C, while acetyl chloride boils at a much lower 51 °C.[1][2]

Their high reactivity makes them invaluable reagents in organic synthesis for forming esters, amides, and in Friedel-Crafts acylation reactions. However, this same reactivity necessitates stringent handling and storage precautions to mitigate the significant hazards they pose.

Hazard Identification and Reactivity

The primary hazards associated with acyl chlorides stem from their high reactivity, corrosivity, and flammability.

2.1 Chemical Reactivity

The fundamental reaction pathway for acyl chlorides is nucleophilic acyl substitution.[3][6] They react vigorously, often violently, with a wide range of nucleophiles.

-

Hydrolysis: Acyl chlorides react exothermically with water, including moisture in the air, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][7] This reaction is typically a nuisance rather than an intentional synthesis step and is responsible for the "fuming" appearance of many acyl chlorides.[1][5]

-

Reaction with Alcohols and Amines: They react readily with alcohols to form esters and with ammonia and amines to form amides.[1][7] These reactions are also highly exothermic and release HCl.

-

Incompatible Materials: Acyl chlorides are incompatible with a wide range of substances. Contact with strong bases, oxidizing agents, alcohols, amines, and many metals can lead to violent reactions.[3][7][8] They will also attack rubber and some plastics.[9]

2.2 Health Hazards

-

Corrosivity: Acyl chlorides are highly corrosive to skin, eyes, and the respiratory tract.[7][9] Contact can cause severe chemical burns.[9][10]

-

Inhalation: Inhalation of vapors can severely irritate the nose, throat, and lungs.[5][9] High concentrations may lead to a build-up of fluid in the lungs (pulmonary edema), a medical emergency where symptoms can be delayed for 24 to 48 hours.[5][9]

-

Lachrymator: Many low molecular weight acyl chlorides are lachrymators, causing irritation and tearing of the eyes.[1]

2.3 Physical Hazards

-

Flammability: Lower molecular weight acyl chlorides are flammable liquids with low flash points.[3][9] Their vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[5][10]

-

Fire and Explosion: Vapors can form explosive mixtures with air.[5][10] Containers may explode when heated.[3][9] In a fire, they decompose to produce highly toxic and corrosive gases, including hydrogen chloride and phosgene.[5][9][11] Water must not be used to extinguish fires involving acyl chlorides, as it will react violently.[9][10]

Quantitative Data Summary

The physical and safety properties of acyl chlorides vary with their molecular structure. The following tables summarize key data for common acyl chlorides.

Table 1: Physical Properties of Common Acyl Chlorides

| Acyl Chloride | IUPAC Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Flash Point (°C) |

| Acetyl chloride | Ethanoyl chloride | CH₃COCl | 78.50 | 51 - 52[5][10] | -112[10] | -12[10] |

| Propanoyl chloride | Propanoyl chloride | CH₃CH₂COCl | 92.52 | 80 | -94 | 12 |

| Butyryl chloride | Butanoyl chloride | C₃H₇COCl | 106.55 | 102 | -89 | 18 |

| Benzoyl chloride | Benzoyl chloride | C₆H₅COCl | 140.57 | 197 | -1 | 72 |

Data compiled from various sources.[2][3][5][10][12]

Table 2: Hazard Classification for Acetyl Chloride (Example)

| Hazard Category | NFPA 704 Rating | GHS Classification |

| Health | 3 (Serious) | Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1) |

| Flammability | 3 (Serious) | Flammable Liquid (Category 2) |

| Reactivity/Instability | 2 (Moderate) | Reacts violently with water (W symbol) |

Data based on acetyl chloride.[3][9]

Safe Handling and Engineering Controls

Strict adherence to safety protocols is mandatory when working with acyl chlorides.

-

Engineering Controls: All manipulations of acyl chlorides must be conducted in a certified chemical fume hood to control exposure to corrosive and flammable vapors.[8] The work area must be well-ventilated.[10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][10] Use explosion-proof electrical, ventilating, and lighting equipment.[3][10]

-

Static Discharge: Take precautionary measures against static discharge.[8][10] All containers and transfer equipment should be grounded and bonded.[8][9]

-

Inert Atmosphere: Handle and store under an inert gas like nitrogen or argon to prevent reaction with atmospheric moisture.[3][8]

-

Tools: Use only non-sparking tools.[3]

-

Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[10] Contaminated clothing should be removed immediately.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling acyl chlorides.

-

Eye and Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[4][8]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Butyl rubber is often recommended. Nitrile or neoprene may also be suitable, but glove breakthrough times should be verified with the manufacturer.[7][8]

-

Lab Coat: A fire/flame-resistant lab coat that is fully buttoned is required.[8]

-

Body Protection: Wear full-length pants and closed-toe shoes made of a non-porous material.[8]

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used as a backup to engineering controls.[8] Respirator use must comply with a formal respiratory protection program.

Storage Requirements

Proper storage is critical to maintain the stability of acyl chlorides and prevent hazardous situations.

-

Location: Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[7][8]

-

Conditions: Keep containers tightly closed to prevent contact with moisture.[7][8] Containers that have been opened must be carefully resealed and kept upright.[8] Protect from sunlight and heat.[8][10]

-

Incompatibles: Store away from incompatible materials such as water, alcohols, strong bases, oxidizing materials, and metals.[7][8][9]

-

Inert Atmosphere: For long-term storage or for highly reactive acyl chlorides, storing under an inert atmosphere (e.g., nitrogen) is recommended.[3][8]

Spill, Emergency, and Disposal Procedures

7.1 Spill Response

In the event of a spill, immediate and appropriate action is required.

-

Evacuate and Isolate: Notify all personnel in the area and restrict access.[8]

-

Eliminate Ignition Sources: Immediately extinguish all flames, turn off equipment, and prevent any sparks.[8]

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Assess and Protect: Review the Safety Data Sheet (SDS). Do not attempt cleanup without the appropriate PPE, including respiratory protection if necessary.[8]

-

Containment: For small spills, contain the liquid with a dry, inert absorbent material such as sand, diatomaceous earth, or a universal binder.[10][11][13] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

-

Cleanup: Carefully sweep or shovel the absorbent material into a suitable, sealable container for disposal.[13]

-

Decontaminate: Clean the spill area thoroughly.

7.2 First Aid

-

Inhalation: Remove the person to fresh air. Seek immediate medical attention. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth).[8][9]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with large amounts of soap and water for at least 15-30 minutes. Seek immediate medical attention.[8][9]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[9]

-

Ingestion: DO NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][8]

7.3 Waste Disposal

All acyl chloride waste, including contaminated absorbents and PPE, must be treated as hazardous waste.[8][9] Place waste in a tightly sealed, properly labeled container.[8] Dispose of contents and containers in accordance with all local, regional, and national regulations.[11]

Experimental Protocols for Hazard Assessment

Assessing the thermal and reactive hazards of acyl chlorides, especially new or uncharacterized ones, is crucial for safe process development.

8.1 Protocol: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol is based on the principles of ASTM E537, a standard test method for determining the thermal stability of chemicals.[1][13]

-

Objective: To detect the presence of exothermic reactions (decomposition), estimate the temperature at which they initiate (onset temperature), and measure the energy released (enthalpy of decomposition).

-

Methodology:

-

Apparatus: A Differential Scanning Calorimeter (DSC) capable of controlled heating and measuring differential heat flow. High-pressure crucibles are necessary for volatile or gas-producing substances like acyl chlorides.[1]

-

Sample Preparation: In a controlled environment (e.g., a glove box with an inert atmosphere), carefully weigh 1-5 mg of the acyl chloride sample into a high-pressure DSC crucible.

-

Sealing: Hermetically seal the crucible to contain any pressure generated during the experiment. Prepare an identical, empty sealed crucible to serve as a reference.

-

Instrument Setup: Place the sample and reference crucibles into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen). Pressurize the cell if needed to prevent boiling before decomposition.[13]

-

Thermal Program: Heat the sample at a constant rate, typically 5-10 °C/min, over a relevant temperature range (e.g., 30 °C to 400 °C).[10]

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analysis: Analyze the resulting thermogram. An upward peak (endotherm) typically indicates melting or boiling. A sharp downward peak (exotherm) indicates a decomposition reaction. Determine the extrapolated onset temperature and the integrated area of the exotherm to calculate the enthalpy of reaction (ΔH).[10]

-

-

Interpretation: A low onset temperature and/or a high enthalpy of decomposition indicate a significant thermal hazard. This data is critical for defining safe operating and storage temperatures.

8.2 Protocol: Qualitative Assessment of Hydrolysis Reactivity

-

Objective: To observe and compare the relative reactivity of different acyl chlorides with water in a controlled setting. Warning: This experiment should only be performed by trained professionals behind a blast shield inside a chemical fume hood.

-

Methodology:

-

Apparatus: Small beaker or test tube, thermometer or thermal camera, magnetic stirrer and stir bar, dropper or syringe.

-

Setup: Place a small, measured volume (e.g., 10 mL) of room-temperature deionized water into the beaker and begin gentle stirring. Position the thermometer or thermal camera to monitor the water temperature.

-

Reaction: Add a small, single drop of the acyl chloride to the water.

-

Observation: Record all observations immediately:

-

Fume Production: Note the extent and color of any fumes (HCl gas).[14]

-

Temperature Change: Record the maximum temperature increase.

-

Audible/Visual Cues: Note any hissing, sputtering, or rapid dissolution.

-

Reaction Vigor: Qualitatively describe the reaction as instantaneous, rapid, moderate, or slow.

-

-

Comparison: Repeat the exact procedure with different acyl chlorides to compare their relative reactivity under identical conditions.

-

-

Interpretation: A more vigorous reaction, characterized by a larger and faster temperature spike and more rapid HCl evolution, indicates higher hydrolytic reactivity. This information is useful for understanding the required level of protection from atmospheric moisture.

References

- 1. fauske.com [fauske.com]

- 2. Acyl chloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. chemrevise.org [chemrevise.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. Standard Test Method for Heat of Reaction of Thermally Reactive Materials by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. store.astm.org [store.astm.org]

- 11. researchgate.net [researchgate.net]

- 12. scienceinfo.com [scienceinfo.com]

- 13. store.astm.org [store.astm.org]

- 14. chemguide.co.uk [chemguide.co.uk]

Basic reactivity of 4-Benzyloxyphenylacetyl Chloride

An In-Depth Technical Guide to the Core Reactivity of 4-Benzyloxyphenylacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. It incorporates a highly reactive acyl chloride for coupling reactions and a stable, yet readily cleavable, benzyl ether protecting group. This guide provides a detailed exploration of its fundamental reactivity, synthesis, and handling. We delve into the mechanistic underpinnings of its key transformations, including Friedel-Crafts acylation, esterification, and amide bond formation, offering field-proven protocols and explaining the rationale behind experimental design. Furthermore, this document addresses the critical aspect of benzyl group stability and deprotection strategies, crucial for its application in multi-step synthetic campaigns.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₁₅H₁₃ClO₂, possesses two key functional groups that dictate its chemical behavior: the acyl chloride and the benzyl ether. The acyl chloride group is a highly reactive electrophile, making the molecule an excellent acylating agent.[1] The benzyl ether serves as a robust protecting group for the phenolic oxygen, stable to a wide range of conditions but removable when desired.[2][3]

The high reactivity of the acyl chloride function means the compound is sensitive to moisture and nucleophiles, requiring careful handling under anhydrous conditions.[4][5]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Weight | 260.72 g/mol | [6] |

| Melting Point | 74°C | [7] |

| Boiling Point | 387.6°C at 760 mmHg (Predicted) | [7] |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in methanol, toluene | [6][7] |

| IR Carbonyl Stretch (C=O) | Approx. 1750 cm⁻¹ (typical for acyl chlorides) | [8] |

| InChIKey | GZAGJMNAVUCWGM-UHFFFAOYSA-N | [9] |

| CAS Number | 39188-62-0 | [10] |

Synthesis of this compound

The most direct and common laboratory synthesis involves the conversion of the corresponding carboxylic acid, 4-benzyloxyphenylacetic acid, using a chlorinating agent.[8] Thionyl chloride (SOCl₂) is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying purification.[8]

The mechanism involves the carboxylic acid's hydroxyl group acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[11] This is followed by the expulsion of a chloride ion and subsequent collapse of the intermediate to form the acyl chloride.

Caption: Synthesis of Acyl Chloride from Carboxylic Acid.

Experimental Protocol: Synthesis

-